An In-depth Technical Guide to the Physicochemical Characteristics of 3H-Imidazo[4,5-b]pyridine-2-methanamine
An In-depth Technical Guide to the Physicochemical Characteristics of 3H-Imidazo[4,5-b]pyridine-2-methanamine
Introduction: The Strategic Importance of the Imidazopyridine Scaffold
The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purines, this structure is adept at interacting with a wide array of biological targets, leading to its exploration in various therapeutic areas, including oncology and neurodegenerative diseases.[1][2] The specific analogue, 3H-Imidazo[4,5-b]pyridine-2-methanamine (henceforth referred to as "the compound"), presents a valuable building block for drug discovery due to its unique arrangement of hydrogen bond donors and acceptors, and its potential for diverse chemical modifications.[3]
This guide provides an in-depth analysis of the key physicochemical characteristics of 3H-Imidazo[4,5-b]pyridine-2-methanamine. Understanding these properties is paramount for researchers, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its viability as a drug candidate. We will delve into the theoretical underpinnings of each characteristic, present field-proven experimental methodologies for their determination, and discuss their implications in the drug development process.
Molecular Structure and Inherent Properties
The foundational step in characterizing any compound is a thorough understanding of its structure.
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Chemical Structure: 3H-Imidazo[4,5-b]pyridine-2-methanamine
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Molecular Formula: C₇H₈N₄
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Molecular Weight: 148.17 g/mol
The structure features a fused imidazole and pyridine ring system, which imparts a degree of rigidity and aromaticity. The methanamine substituent at the 2-position of the imidazole ring is a key feature, providing a primary amine group that can act as a hydrogen bond donor and a site for further chemical derivatization.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a compound is a critical parameter that dictates its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.
Significance in Drug Development
The basicity of the imidazopyridine scaffold, along with the primary amine of the methanamine group, suggests that 3H-Imidazo[4,5-b]pyridine-2-methanamine will have at least one basic pKa. For instance, the related compound zolpidem, which also features an imidazopyridine core, has a pKa of 6.16.[4] The ionization state will significantly impact oral absorption, as the compound will be predominantly ionized in the acidic environment of the stomach and less so in the more neutral pH of the intestines.
Experimental Determination of pKa
Potentiometric titration is the gold-standard method for pKa determination.[5][6] This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.
Protocol for Potentiometric Titration: [5]
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3H-Imidazo[4,5-b]pyridine-2-methanamine in a suitable solvent, typically water or a co-solvent system if solubility is limited. The concentration should be in the range of 1-10 mM.
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Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
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Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.[7]
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. Poor solubility is a common hurdle in drug development.[8]
Significance in Drug Development
The imidazopyridine scaffold itself can present solubility challenges due to its fused aromatic nature.[9] However, the presence of polar functional groups, such as the primary amine in 3H-Imidazo[4,5-b]pyridine-2-methanamine, is expected to enhance aqueous solubility, particularly at acidic pH where the molecule will be protonated. For imidazo[1,2-a]pyridine compounds, strategies to improve solubility often involve introducing polar groups.[10]
Experimental Determination of Solubility
The shake-flask method is the benchmark for determining thermodynamic solubility.[11][12]
Protocol for Shake-Flask Solubility Measurement:
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Sample Preparation: Add an excess amount of 3H-Imidazo[4,5-b]pyridine-2-methanamine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
For higher throughput screening, kinetic solubility assays are often employed.[13] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, with precipitation being monitored over time.[13]
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[14]
Significance in Drug Development
LogP/D is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for central nervous system penetration.[14] For the imidazopyridine class of compounds, managing lipophilicity is crucial, as the fused ring system can contribute to high LogP values, which may lead to poor solubility and increased metabolic clearance.[9] The introduction of the polar methanamine group in 3H-Imidazo[4,5-b]pyridine-2-methanamine is a rational strategy to modulate lipophilicity.
Experimental Determination of LogP/LogD
The shake-flask method is the traditional approach for LogP determination.[14][15]
Protocol for Shake-Flask LogP Determination: [14]
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System Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be pre-saturated with each other.
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Partitioning: Dissolve a known amount of 3H-Imidazo[4,5-b]pyridine-2-methanamine in one of the phases, then add the other phase. Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
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Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.
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Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reverse-phase HPLC can also be used as a high-throughput method to estimate LogP by correlating the compound's retention time with that of known standards.[14][16]
Diagram: Interplay of Physicochemical Properties in Drug Development
Caption: Key physicochemical properties' interplay.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as signals for the methylene and amine protons of the methanamine group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the fused ring system and the aliphatic carbon of the methylene group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.17 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the aromatic rings.
Conclusion: A Profile for Drug Discovery
3H-Imidazo[4,5-b]pyridine-2-methanamine is a promising scaffold for drug discovery, possessing a blend of structural features that are attractive for interacting with biological targets. Its physicochemical profile, characterized by its basicity, modulated lipophilicity, and potential for good aqueous solubility (especially at lower pH), makes it a versatile starting point for the development of new therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and other novel compounds, enabling data-driven decisions in the iterative process of drug design and optimization.
References
- BenchChem. (n.d.). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
- Avdeef, A. (2001). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 631-641.
- Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine.
- Di Paola, C., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4485.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Li, Y., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 305-312.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- van den Dungen, S., et al. (2011). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 1218(3), 319-329.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development.
- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- ECETOC. (2003). Appendix A: Measurement of Acidity (pKa).
- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(7), 457.
- Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-417.
- Gundla, R., et al. (2016). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3652.
- U.S. Patent No. US20020009388A1. (2002). Determination of log P coefficients via a RP-HPLC column.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
- El-Malah, A. A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-465.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
- El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201.
- ResearchGate. (n.d.). General structure and nomenclature of imidazopyridine.
- Kim, J., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652.
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 415-426.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
